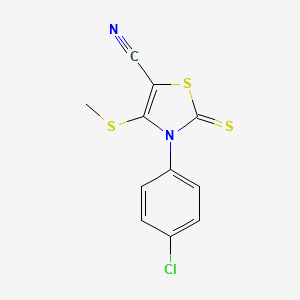
3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. Thiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors. One common method includes the cyclization of 4-chlorobenzaldehyde with thiourea and methyl mercaptan in the presence of a base such as sodium ethoxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound, in particular, has shown potential in inhibiting the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
Medicine: The medicinal applications of this compound are vast. It has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pesticides, and other chemicals
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(Methylsulfanyl)thiazole
2-Thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
4-Chlorophenylthiazole
Uniqueness: 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile stands out due to its specific combination of functional groups and its potential applications in various fields. While similar compounds may share some structural features, the presence of both chlorophenyl and methylsulfanyl groups in this compound provides unique chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S3/c1-16-10-9(6-13)17-11(15)14(10)8-4-2-7(12)3-5-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEJSZHZRPBNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

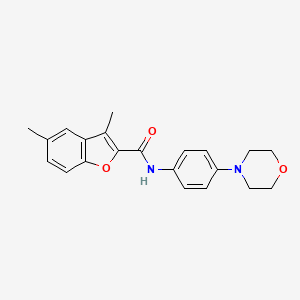
![N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2800144.png)
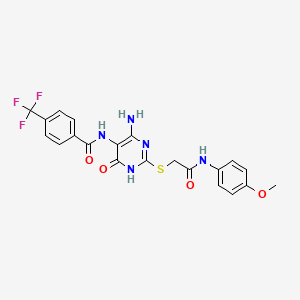

![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
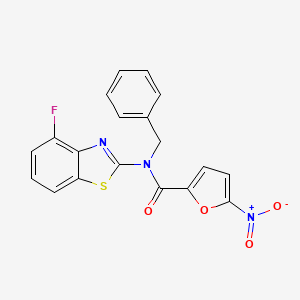
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)
![4-cyclopropaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2800151.png)
![2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/new.no-structure.jpg)

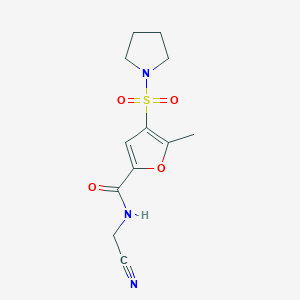
![N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide](/img/structure/B2800159.png)
